molecular formula C20H13NO2S2 B2425876 N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)thiophene-2-carboxamide CAS No. 883964-04-3

N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)thiophene-2-carboxamide

Cat. No.: B2425876
CAS No.: 883964-04-3
M. Wt: 363.45
InChI Key: LFARYOPZWFOAAS-UHFFFAOYSA-N
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Description

N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)thiophene-2-carboxamide is a complex organic compound that features a thiochromone core linked to a thiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-3-phenylthiochromone with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiochromone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiochromone ring can be reduced to form alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Mechanism of Action

The mechanism of action of N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiochromone core can interact with enzymes or receptors, modulating their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity. Detailed studies using time-resolved spectroscopy and computational methods have provided insights into these interactions .

Comparison with Similar Compounds

Similar Compounds

    4-oxo-3-phenylthiochromone: Shares the thiochromone core but lacks the thiophene carboxamide group.

    Thiophene-2-carboxamide: Contains the thiophene carboxamide moiety but lacks the thiochromone core.

Uniqueness

N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)thiophene-2-carboxamide is unique due to the combination of the thiochromone and thiophene carboxamide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(4-oxo-3-phenylthiochromen-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO2S2/c22-18-14-9-4-5-10-15(14)25-20(17(18)13-7-2-1-3-8-13)21-19(23)16-11-6-12-24-16/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFARYOPZWFOAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC3=CC=CC=C3C2=O)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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